molecular formula C17H13F3N2O2S2 B2794241 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2097931-51-4

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B2794241
CAS No.: 2097931-51-4
M. Wt: 398.42
InChI Key: YMQXNLRLQRVRPT-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-6-(trifluoromethyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H13F3N2O2S2 and its molecular weight is 398.42. The purity is usually 95%.
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Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-6-(trifluoromethyl)pyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and relevant case studies.

Structural Overview

The compound is characterized by:

  • Bithiophene moiety : This component enhances the compound's ability to engage in π–π stacking interactions with biological targets.
  • Hydroxyethyl group : This functional group increases solubility and facilitates hydrogen bonding.
  • Trifluoromethyl pyridine : The presence of trifluoromethyl groups enhances lipophilicity and can influence the compound's interaction with various biological systems.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Bithiophene Moiety : Utilizes Suzuki–Miyaura coupling reactions to create the bithiophene structure.
  • Introduction of Hydroxyethyl Group : Reacts with hydroxyethylating agents under basic conditions.
  • Formation of Pyridine Carboxamide : Combines the hydroxyethyl-bithiophene intermediate with appropriate acyl chlorides to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in various metabolic pathways, potentially affecting processes such as inflammation and cancer progression.
  • Receptor Modulation : It can modulate receptor activity through binding interactions facilitated by its hydrophobic and hydrogen-bonding capabilities.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds or derivatives, providing insights into potential applications:

  • Anti-Cancer Activity : Compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation. For instance, derivatives featuring bithiophene structures were evaluated for their cytotoxic effects against various cancer cell lines, demonstrating significant inhibition at low micromolar concentrations .
  • Anti-Inflammatory Properties : Research indicates that compounds containing hydroxyethyl groups exhibit anti-inflammatory effects, possibly by downregulating pro-inflammatory cytokines .
  • Antimicrobial Activity : Some derivatives have been assessed for their antimicrobial properties against pathogens like Mycobacterium tuberculosis, showing promising results with IC50 values indicating effective inhibition .

Data Table of Biological Activities

Biological ActivityCompound DerivativeIC50 (μM)Reference
Anti-CancerBithiophene Derivative1.35 - 2.18
Anti-InflammatoryHydroxyethyl Derivative< 10
AntimicrobialPyridine Derivative4.00

Properties

IUPAC Name

N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O2S2/c18-17(19,20)15-6-3-10(8-21-15)16(24)22-9-11(23)12-4-5-14(26-12)13-2-1-7-25-13/h1-8,11,23H,9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMQXNLRLQRVRPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)C3=CN=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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